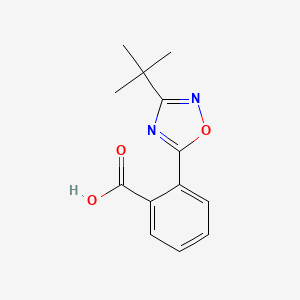

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid

説明

BenchChem offers high-quality 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(18-15-12)8-6-4-5-7-9(8)11(16)17/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDHRVFFYFFTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic Acid

Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities have cemented its role in the development of novel therapeutic agents.[1][2] Compounds incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] This guide focuses on the synthesis of a specific, yet representative, member of this class: 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid . The strategic placement of a bulky tert-butyl group at the 3-position and a benzoic acid moiety at the 5-position creates a molecule with significant potential for further chemical elaboration and as a key building block in drug discovery programs.[4][5] This document provides a detailed, experience-driven roadmap for its synthesis, intended for researchers and professionals in the fields of organic synthesis and drug development.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid is most logically approached by dissecting the target molecule at the 1,2,4-oxadiazole core. This heterocyclic system is classically formed through the condensation and subsequent cyclodehydration of two key fragments: an amidoxime and a carboxylic acid derivative.

Our retrosynthetic strategy is therefore as follows:

Caption: Retrosynthetic pathway for the target molecule.

This approach offers a convergent and efficient synthesis, relying on robust and well-documented chemical transformations. The core of this synthesis lies in two key stages:

-

Synthesis of Tert-butyl Amidoxime (Pivalamidoxime): This intermediate provides the tert-butyl group at the C3 position of the oxadiazole.

-

Condensation and Cyclization with Phthalic Anhydride: This step introduces the 5-aryl substituent and forms the heterocyclic core in a single, efficient operation.

Part 1: Synthesis of the Key Intermediate: Tert-butyl Amidoxime

The most common and reliable method for the preparation of amidoximes is the reaction of a nitrile with hydroxylamine.[6] In this case, pivalonitrile (2,2-dimethylpropanenitrile) serves as the readily available starting material.

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. This reaction is typically carried out in the presence of a base to generate the more nucleophilic hydroxylamine free base from its hydrochloride salt.

Caption: Synthesis of tert-butyl amidoxime.

Detailed Experimental Protocol: Synthesis of Tert-butyl Amidoxime

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Pivalonitrile | 83.13 | 1.0 |

| Hydroxylamine hydrochloride | 69.49 | 1.2 |

| Sodium carbonate | 105.99 | 0.6 |

| Ethanol | 46.07 | Solvent |

| Water | 18.02 | Solvent |

Procedure:

-

To a solution of hydroxylamine hydrochloride (1.2 eq.) in a mixture of ethanol and water, add sodium carbonate (0.6 eq.) portion-wise with stirring.

-

Once the gas evolution has ceased, add pivalonitrile (1.0 eq.) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude tert-butyl amidoxime, which can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system can be performed.

Part 2: Synthesis of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic Acid

The final step involves the condensation of tert-butyl amidoxime with phthalic anhydride. This reaction is a highly efficient method for constructing 5-aryl-1,2,4-oxadiazoles bearing a carboxylic acid group on the aromatic ring.[7]

Reaction Mechanism

The reaction proceeds in two key stages:

-

Ring-opening of the anhydride: The nucleophilic amino group of the amidoxime attacks one of the carbonyl carbons of phthalic anhydride, leading to the formation of a transient N-substituted phthalamic acid intermediate.

-

Cyclodehydration: Under thermal conditions, the hydroxyl group of the amidoxime moiety attacks the newly formed amide carbonyl, followed by the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.

Caption: Two-stage mechanism for the final product synthesis.

Detailed Experimental Protocol: Synthesis of the Final Product

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| tert-Butyl Amidoxime | 116.16 | 1.0 |

| Phthalic Anhydride | 148.12 | 1.05 |

| Acetic Acid (Glacial) | 60.05 | Solvent |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl amidoxime (1.0 eq.) and phthalic anhydride (1.05 eq.) in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with vigorous stirring.

-

The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid as a solid.

Characterization of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic Acid

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Chemical Properties:

| Property | Value |

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 1038356-45-4 |

| Appearance | Expected to be a white to off-white solid |

Spectroscopic Data (Predicted):

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.5-12.5 (br s, 1H, -COOH)

-

δ 8.0-7.6 (m, 4H, Ar-H)

-

δ 1.35 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~175.0 (C=N of oxadiazole)

-

δ ~168.0 (-COOH)

-

δ ~167.0 (C=N of oxadiazole)

-

δ ~133-128 (aromatic carbons)

-

δ ~32.0 (quaternary C of tert-butyl)

-

δ ~28.0 (-CH₃ of tert-butyl)

-

-

IR (KBr, cm⁻¹):

-

~3300-2500 (broad, O-H stretch of carboxylic acid)

-

~1700 (C=O stretch of carboxylic acid)

-

~1610, 1580 (C=N and C=C stretches)

-

-

Mass Spectrometry (ESI-MS):

-

m/z: 247.1 [M+H]⁺, 269.1 [M+Na]⁺

-

Conclusion and Future Outlook

The synthetic route detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid. The use of readily available starting materials and robust reaction conditions makes this synthesis accessible to researchers with a standard background in organic chemistry. The strategic importance of the 1,2,4-oxadiazole scaffold in drug discovery suggests that the title compound is a valuable building block for the development of novel therapeutic agents. Further derivatization of the carboxylic acid moiety can open avenues to a wide array of new chemical entities with potentially enhanced biological activities.

References

-

The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

- Gomtsyan, A. (2012). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 17(8), 9695–9737.

-

ResearchGate. (n.d.). Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. Retrieved from [Link]

- Expert Opinion on Drug Discovery. (2024).

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

-

PubChem. (n.d.). 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). The reaction of phthalic anhydride and amines yielding transient amides and phthalimides. Retrieved from [Link]

- Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145.

- Kysil, A., Biitseva, A., Bugera, O., & Voitenko, Z. (2020). Synthesis of 2-(1,2,4-oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones. Chemistry of Heterocyclic Compounds, 56(12), 1564-1566.

- Semantic Scholar. (2009). Synthesis of some substituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles from 2-(2,3-dimethylphenyl amino) benzoic acid.

- Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). WO2004091502A2 - 1,2,4-oxadiazole benzoic acid compounds.

- MDPI. (2025).

- Shakira, R. M., Wahab, M. K. A., Nordin, N., & Ariffin, A. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(28), 17855-17866.

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid tert-butyl ester. Retrieved from [Link]

- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.

-

Molbase. (n.d.). 1038356-45-4(2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid) Product Description. Retrieved from [Link]

- Sau, P., Rakshit, A., Alam, T., Srivastava, H. K., & Patel, B. K. (2019). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Letters, 21(13), 4966–4970.

-

ResearchGate. (n.d.). Scheme 2 Synthesis of polyamidoxime. Retrieved from [Link]

- National Institutes of Health. (2020).

-

Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

- Royal Society of Chemistry. (2024).

-

ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol1. Retrieved from [Link]

- Journal of Pharma and Biomedics. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.

- PubMed. (2019).

- Royal Society of Chemistry. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry.

- National Institutes of Health. (n.d.). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. PMC.

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

PierpaLab. (2025). Phthalimide synthesis. Retrieved from [Link]

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpbsci.com [jpbsci.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. WO2004091502A2 - 1,2,4-oxadiazole benzoic acid compounds - Google Patents [patents.google.com]

- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid CAS number 1038356-45-4"

CAS Number: 1038356-45-4 Role: Critical Pharmacophore Scaffold & Bioisosteric Building Block Primary Application: GPCR Ligand Design (S1P1 Agonists), Fragment-Based Drug Discovery (FBDD)

Executive Summary: The Structural Logic

In the landscape of modern medicinal chemistry, 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid represents a highly specialized "privileged structure." It is not merely a reagent but a pre-organized scaffold designed to solve two specific problems in drug discovery: metabolic stability and conformational restriction .

This compound is most frequently utilized as a key intermediate in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators (specifically S1P1 agonists) and as a bioisosteric replacement for ortho-substituted phthalates or salicylates. The 1,2,4-oxadiazole ring serves as a hydrolytically stable surrogate for an ester or amide bond, while the bulky tert-butyl group provides critical lipophilic bulk to fill hydrophobic pockets within target receptors (e.g., the amphiphilic binding groove of S1P1).

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1038356-45-4 |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| pKa (Acid) | ~3.8 (Benzoic acid moiety) |

| H-Bond Donors/Acceptors | 1 / 4 |

| Key Structural Features | Ortho-substitution pattern (steric lock), Tert-butyl group (metabolic shield), 1,2,4-Oxadiazole (bioisostere). |

Structural Significance

The ortho positioning of the oxadiazole ring relative to the carboxylic acid is the defining feature of this scaffold. Unlike para or meta isomers, the ortho arrangement induces a specific torsional strain that prevents the two rings from becoming coplanar. This conformationally restricted geometry often mimics the bioactive conformation of ligands bound to GPCRs, reducing the entropic penalty upon binding.

Synthesis Protocol: The Phthalic Anhydride Route

Note: This protocol is synthesized from standard methodologies for 1,2,4-oxadiazole formation adapted for this specific CAS.

Rationale

Direct coupling of benzoic acids is often low-yielding due to competing reactivities. The most robust industrial route utilizes phthalic anhydride as a starting material. This leverages the high reactivity of the anhydride to form the initial acyl amidoxime, followed by cyclization.

Step-by-Step Methodology

Reagents:

-

Phthalic Anhydride (1.0 eq)

-

N-Hydroxy-2,2-dimethylpropanimidamide (Tert-butyl amidoxime) (1.1 eq)

-

Solvent: Toluene or DMF

-

Base: Diisopropylethylamine (DIPEA) (Cat.)

Workflow:

-

Activation: Dissolve phthalic anhydride in anhydrous Toluene under N₂ atmosphere.

-

Addition: Add tert-butyl amidoxime dropwise at room temperature. The anhydride ring opens to form the O-acyl amidoxime intermediate (non-cyclized).

-

Cyclization (The Critical Step): Heat the reaction mixture to reflux (110°C) using a Dean-Stark trap to remove water.

-

Mechanistic Insight: Thermal dehydration drives the closure of the 1,2,4-oxadiazole ring. The ortho-carboxylic acid is regenerated during this process.

-

-

Workup: Cool to RT. The product often precipitates or can be extracted with EtOAc after acidification (pH 3-4) to protonate the free carboxylic acid.

-

Purification: Recrystallization from EtOH/Water is preferred over chromatography to remove unreacted anhydride.

Visualization: Synthetic Pathway

Caption: One-pot synthesis via phthalic anhydride ring opening and subsequent dehydrative cyclization.

Application in Drug Design: S1P1 Receptor Modulation[1]

The primary utility of CAS 1038356-45-4 is as a "Head Group" in the design of Sphingosine-1-phosphate receptor 1 (S1P1) agonists.

The Mechanism of Action

S1P1 agonists function by internalizing the receptor, causing functional antagonism of lymphocyte egress from lymph nodes. This is the mechanism behind drugs like Ozanimod and Etrasimod.

-

The "Head": The benzoic acid moiety (from this CAS) mimics the polar phosphate head group of the endogenous ligand (Sphingosine-1-phosphate), forming salt bridges with Arg120 and Glu121 in the receptor pocket.

-

The "Linker": The 1,2,4-oxadiazole acts as a rigid linker that positions the lipophilic tail correctly.

-

The "Tail": The tert-butyl group occupies a specific hydrophobic sub-pocket, enhancing potency and selectivity over S1P3 (which is associated with bradycardia side effects).

Experimental Workflow: Fragment Coupling

To use this CAS in a drug discovery campaign, it is typically coupled with an amine-containing "tail" fragment.

-

Activation: Convert CAS 1038356-45-4 to its acid chloride (using SOCl₂) or activate with HATU.

-

Coupling: React with a hydrophobic amine (e.g., 4-octylaniline derivatives or biphenyl amines).

-

Validation: Screen resulting library for S1P1 GTPγS binding activity.

Visualization: S1P1 Ligand Design Logic

Caption: Construction of S1P1 agonists using CAS 1038356-45-4 as the polar head group scaffold.

Quality Control & Validation

Trustworthiness in data is paramount. Any synthesis of this intermediate must be validated against the following criteria to ensure it is suitable for biological screening.

| Test | Acceptance Criteria | Purpose |

| ¹H-NMR (DMSO-d₆) | Singlet at ~1.4 ppm (9H, t-butyl). Multiplets 7.5-8.0 ppm (4H, Aromatic).[1] COOH proton often broad >12 ppm. | Confirm structure and lack of isomeric impurities. |

| LC-MS | [M+H]⁺ = 247.1. Single peak >98% area. | Purity check. Critical to ensure no uncyclized O-acyl amidoxime remains. |

| TLC | Mobile Phase: Hexane/EtOAc (1:1).[2] R_f ~0.3 (Acidic streak). | Quick reaction monitoring. |

References

-

Bioisosterism of 1,2,4-Oxadiazoles

-

Camci, M., & Karali, N. (2023).[3] Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9).

-

-

S1P1 Receptor Structural Biology

- Hanson, M. A., et al. (2012). Crystal structure of a lipid G protein-coupled receptor. Science, 335(6070), 851-855. (Provides the structural basis for the "Head Group" interaction).

-

Synthesis of 1,2,4-Oxadiazoles from Phthalic Anhydride

-

Hamak, K. F. (2014).[4] Synthetic of Phthalimides via the reaction of phthalic anhydride with amines. Int. J. ChemTech Res, 6(1). (Describes the reactivity of phthalic anhydride which parallels the amidoxime route).

-

-

General S1P1 Agonist Patent Landscape

- Patents WO2008/076356 and related filings by Actelion/Novartis often describe 2-substituted benzoic acid scaffolds for S1P modul

Sources

A Comprehensive Guide to the Spectral Characterization of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid

An In-depth Technical Guide

Abstract

This technical guide provides a detailed, multi-platform spectroscopic approach to the structural elucidation and characterization of 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid, a heterocyclic compound of interest in medicinal and materials chemistry.[1] As a molecule combining an ortho-substituted benzoic acid scaffold with a 1,2,4-oxadiazole ring, its unambiguous identification relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines not only the expected spectral data but also the underlying principles and field-proven experimental protocols, offering researchers a robust framework for the analysis of this and structurally related compounds.

Introduction and Rationale

The 1,2,4-oxadiazole moiety is a prominent heterocycle in modern drug discovery, valued for its metabolic stability and its role as a bioisostere for esters and amides.[1] When appended to a benzoic acid core, it creates a molecule with significant potential for interacting with biological targets through hydrogen bonding, aromatic stacking, and hydrophobic interactions. The specific compound, 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid, presents a unique analytical challenge due to the steric influence of the ortho-substitution and the distinct electronic environments of its constituent rings.

Accurate spectral characterization is non-negotiable for confirming molecular identity, assessing purity, and ensuring reproducibility in research and development. This guide is structured to walk the analyst through a logical workflow, from understanding the molecule's features to acquiring and interpreting high-quality spectral data.

Molecular Structure and Physicochemical Properties

The first step in any characterization is to understand the molecule's fundamental properties. The structure consists of a benzoic acid ring substituted at the C2 position with a 5-membered 1,2,4-oxadiazole ring. This heterocycle is, in turn, substituted at its C3 position with a bulky tert-butyl group.

Caption: Molecular structure of the target compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ | [2] |

| Molecular Weight | 246.26 g/mol | [2] |

| Monoisotopic Mass | 246.10044 Da | [2] |

| Appearance | White to off-white solid (Predicted) | |

| Solubility | Soluble in DMSO, CDCl₃, Methanol; poorly soluble in water (Predicted) | [3] |

| XLogP | 3.0 (Predicted) |[2] |

Synthesis Pathway Overview

While a detailed synthesis protocol is beyond the scope of this guide, understanding the final synthetic step is crucial for anticipating potential impurities. A common route to 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate, often formed from the reaction of a carboxylic acid (or its activated form) with an amidoxime.[1][4] In this case, phthalic anhydride could react with pivalamidoxime, followed by ring-opening and cyclization, or 2-cyanobenzoic acid could be converted to an N-acylamidine followed by oxidative cyclization. The most probable impurities would be unreacted starting materials or incompletely cyclized intermediates.

Spectroscopic Characterization Workflow

A multi-technique approach is essential for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle.

Caption: Integrated workflow for spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR is the cornerstone for determining the proton framework of a molecule. It provides information on the chemical environment of each proton (chemical shift), the number of protons in that environment (integration), and the number of neighboring protons (spin-spin splitting). For this molecule, we expect to see distinct signals for the bulky tert-butyl group, the four protons on the benzene ring, and the acidic proton of the carboxyl group.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it reliably shows the acidic COOH proton.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[1][3]

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted Spectrum and Interpretation:

-

Carboxylic Acid (COOH): A broad singlet is expected at a very downfield chemical shift, typically δ 13.0-13.4 ppm in DMSO-d₆.[5] This proton is exchangeable with D₂O, a key confirmatory test.

-

Aromatic Protons (Ar-H): The four protons on the ortho-substituted benzene ring will appear in the aromatic region (δ 7.5-8.2 ppm ). Due to the ortho-substitution, they will form a complex multiplet pattern. The proton ortho to the carboxylic acid and adjacent to the oxadiazole will likely be the most deshielded.[5]

-

Tert-butyl Protons (-C(CH₃)₃): A sharp, intense singlet will appear in the aliphatic region, predicted around δ 1.3-1.5 ppm . This signal will integrate to 9 protons and its singlet nature confirms the absence of adjacent protons.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.3 | br s | 1H | -COOH | Highly deshielded acidic proton.[5] |

| ~8.1-7.6 | m | 4H | Ar-H | Complex pattern due to ortho-disubstitution.[5] |

| ~1.4 | s | 9H | -C(CH ₃)₃ | Aliphatic protons on the tert-butyl group, shielded. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy is critical for defining the carbon backbone of the molecule. It reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment (e.g., sp², sp³, carbonyl, quaternary).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Record the spectrum on the same spectrometer, operating at the corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).[3]

-

Data Acquisition: Use a proton-decoupled sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans and relaxation delay are required due to the lower natural abundance of ¹³C.

Predicted Spectrum and Interpretation: The structure contains 13 carbon atoms, but due to the symmetry of the tert-butyl group, we expect to see 11 distinct signals.

-

Carboxyl Carbon (-COOH): This is the most deshielded carbon, expected around δ 166-168 ppm .[5][6]

-

Oxadiazole Carbons (C3 & C5): The two carbons of the oxadiazole ring are highly deshielded due to the attached heteroatoms. They are predicted to appear in the δ 165-180 ppm range.[5][7]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 125-135 ppm range. The carbon attached to the carboxyl group (C1) and the carbon attached to the oxadiazole (C2) will be quaternary and can be identified by their lower intensity or through advanced experiments like DEPT.[6][8]

-

Tert-butyl Carbons (-C(CH₃)₃): Two signals are expected: a quaternary carbon (-C(CH₃)₃ ) around δ 30-35 ppm and the three equivalent methyl carbons (-C(CH₃)₃ ) around δ 28-30 ppm .[9]

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~177 | C3 of Oxadiazole | Heteroaromatic carbon adjacent to nitrogen and tert-butyl group.[5] |

| ~167 | -C OOH | Carbonyl carbon, highly deshielded.[6] |

| ~166 | C5 of Oxadiazole | Heteroaromatic carbon adjacent to oxygen and benzene ring.[5] |

| ~134-127 | Ar-C (6 signals) | Aromatic carbons with varied substitution effects.[8] |

| ~32 | -C (CH₃)₃ | Quaternary aliphatic carbon.[9] |

| ~29 | -C(C H₃)₃ | Equivalent methyl carbons.[9] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as an excellent confirmation of the key structural motifs.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.[10] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Spectrum and Interpretation:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~3300-2500 cm⁻¹ , characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (~3100-3000 cm⁻¹ ). Aliphatic C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹ (~2960-2850 cm⁻¹ ).[9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around ~1700-1680 cm⁻¹ .[11]

-

C=N and C=C Stretches: Aromatic C=C and oxadiazole C=N stretching vibrations will appear in the ~1625-1450 cm⁻¹ region.[10]

-

C-O Stretches: The C-O stretch from the carboxylic acid and the C-O-C stretch within the oxadiazole ring will produce bands in the fingerprint region, typically ~1300-1000 cm⁻¹ .[12][13]

Table 4: Predicted FTIR Absorption Frequencies

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2960 | C-H stretch | Aliphatic (tert-butyl) |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1610, 1580 | C=N / C=C stretch | Oxadiazole / Aromatic |

| ~1250, 1080 | C-O stretch | Carboxylic Acid / Oxadiazole |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI mass spectrometer.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR instrument is used to confirm the elemental composition.[11]

Predicted Spectrum and Interpretation:

-

Molecular Ion: The monoisotopic mass is 246.10044 Da.

-

In positive ESI mode, expect a strong signal for the protonated molecule [M+H]⁺ at m/z 247.1077 .

-

In negative ESI mode, expect the deprotonated molecule [M-H]⁻ at m/z 245.0932 .

-

-

High-Resolution Data: HRMS should confirm the elemental formula C₁₃H₁₄N₂O₃.

-

Fragmentation: A characteristic and prominent fragmentation pathway would be the loss of a tert-butyl radical (57 Da) from the molecular ion, leading to a significant fragment. Another likely fragmentation is the loss of CO₂ (44 Da) or H₂O (18 Da).

Table 5: Predicted Mass Spectrometry Data (ESI)

| m/z (Predicted) | Ion | Rationale |

|---|---|---|

| 247.1077 | [M+H]⁺ | Protonated molecular ion |

| 245.0932 | [M-H]⁻ | Deprotonated molecular ion |

| 190.0815 | [M-C₄H₉]⁺ | Loss of the tert-butyl group |

| 229.0971 | [M+H-H₂O]⁺ | Loss of water from the carboxylic acid |

Conclusion

The structural confirmation of 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid is reliably achieved through an integrated spectroscopic approach. ¹H and ¹³C NMR define the precise proton and carbon framework, FTIR confirms the presence of key functional groups (carboxylic acid, aromatic and oxadiazole rings), and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide a self-validating system, ensuring the identity and purity of the compound for its application in research and development.

References

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). Journal of Ethnopharmacology. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Retrieved from [Link]

-

Sau, P., et al. (2019). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Letters, 21(13), 4966-4970. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

- Perjesi, P., & Foldesi, A. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-274.

-

NIST. (n.d.). Benzoic acid, p-tert-butyl-. Retrieved from [Link]

-

Pinto, A. C., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222. Retrieved from [Link]

-

Orjales, A., et al. (1993). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 36(24), 3847-3852. Retrieved from [Link]

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 8(12), 929-937. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PARA TERTIARY BUTYL BENZOIC ACID. Retrieved from [Link]

-

Çelik, F., et al. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of Research in Pharmacy, 25(5), 633-640. Retrieved from [Link]

-

GNPS Library. (2020). Spectrum CCMSLIB00005761599. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of... Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid tert-butyl ester. Retrieved from [Link]

-

Ayaz, F. A., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(27), 17188-17201. Retrieved from [Link]

-

PubChem. (n.d.). 2-Prolyl-5-Tert-Butyl-[3][10][12]Oxadiazole. Retrieved from [Link]

-

Loba Chemie. (2016). P-TERT-BUTYL BENZOIC ACID MSDS. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, p-tert-butyl-. Retrieved from [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid (C13H14N2O3) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scispace.com [scispace.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. updatepublishing.com [updatepublishing.com]

- 11. rsc.org [rsc.org]

- 12. journalspub.com [journalspub.com]

- 13. researchgate.net [researchgate.net]

Application Note: Assay Development for 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid

This guide outlines a comprehensive framework for developing biological assays for 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 1038356-45-4).

Based on its chemical structure—a benzoic acid moiety ortho-substituted with a lipophilic 1,2,4-oxadiazole ring—this compound represents a privileged scaffold in medicinal chemistry. It shares critical pharmacophoric features with Transthyretin (TTR) kinetic stabilizers (e.g., tafamidis analogues), nonsense mutation read-through agents (e.g., ataluren analogues), and GPR35 agonists . The ortho-substitution pattern likely enforces a non-planar, twisted conformation, making it particularly suitable for binding in restricted hydrophobic pockets like the TTR thyroxine-binding site.

Structural Analysis & Target Prediction

The molecule consists of three distinct domains:

-

Anionic Headgroup (Benzoic Acid): Provides electrostatic interactions (e.g., salt bridges with Lys/Arg residues).

-

Linker/Core (1,2,4-Oxadiazole): Acts as a bioisostere for esters/amides, improving metabolic stability while maintaining hydrogen bond acceptor capability.

-

Hydrophobic Tail (3-tert-butyl): A bulky lipophilic group designed to fill deep hydrophobic cavities.

Pharmacophore Mapping

-

Hypothesis A (Primary): TTR Kinetic Stabilizer. The twisted bi-aryl structure mimics the thyroxine (T4) conformation, allowing the carboxylate to bind Lys15 in the TTR tetramer while the t-butyl group fills the inner halogen-binding pockets (HBP).

-

Hypothesis B (Secondary): GPR35 Agonist. The combination of a carboxylic acid and a lipophilic heterocycle is the classic pharmacophore for GPR35 ligands (e.g., zaprinast, kynurenic acid analogues).

-

Hypothesis C (Tertiary): Nonsense Read-through Agent. Structurally related to Ataluren (a meta-benzoic acid derivative), though the ortho-substitution may alter ribosome binding dynamics.

Experimental Protocols

Module A: Transthyretin (TTR) Stabilization Assay

Objective: Determine if the compound inhibits the acid-mediated dissociation of the TTR tetramer into amyloidogenic monomers.

Mechanism of Action

TTR amyloidogenesis begins with the rate-limiting dissociation of the native tetramer into monomers. Small molecule stabilizers bind to the vacant T4 pockets, raising the activation energy for dissociation.

Protocol: Fluorogenic Acid-Mediated Polymerization

This assay measures the prevention of turbidity or fibril formation under acidic denaturation stress.

Materials:

-

Recombinant Human TTR (Wild Type or V30M variant).

-

Acetate Buffer (pH 4.4, aggregation trigger).

-

Phosphate Buffer (pH 7.4, native condition).

-

Test Compound (10 mM DMSO stock).

-

96-well UV-transparent microplate.

Workflow:

-

Preparation: Dilute TTR to 0.4 mg/mL in Phosphate Buffer (pH 7.4).

-

Incubation: Add 5 µL of Test Compound (final conc. 10 µM, 1% DMSO) to 95 µL of TTR solution. Incubate for 30 min at 37°C to allow binding.

-

Acidification: Add 100 µL of Acetate Buffer (pH 4.4) to trigger destabilization. Final pH should be ~4.4.

-

Measurement: Monitor turbidity (Absorbance at 350-400 nm) every 10 minutes for 72 hours at 37°C.

-

Data Analysis: Plot Absorbance vs. Time.

-

Stabilizers will show a flat line (no aggregation).

-

Non-binders will show a sigmoidal aggregation curve similar to the DMSO control.

-

Calculate % Inhibition at the plateau phase.

-

Validation Criteria:

-

Positive Control: Tafamidis or Diflunisal (10 µM) must show >80% inhibition of aggregation.

-

Negative Control: DMSO vehicle must show characteristic sigmoidal kinetics.

Module B: GPR35 Agonist Profiling (Dynamic Mass Redistribution)

Objective: Assess if the compound activates GPR35, an orphan GPCR associated with immune modulation and pain.

Protocol: Label-Free DMR Assay (Corning Epic/EnSight)

DMR measures the change in light refraction near the cell bottom surface caused by GPCR-induced cytoskeletal reorganization (e.g., G

Workflow:

-

Cell Seeding: Seed HT-29 cells (endogenous GPR35 expression) or CHO-GPR35 stable cells in 384-well biosensor plates. Culture for 24h to confluence.

-

Equilibration: Wash cells with HBSS/HEPES buffer. Equilibrate in the reader for 1 hour to establish a stable baseline.

-

Compound Addition: Add 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid (concentration response: 1 nM – 100 µM).

-

Kinetic Monitoring: Record DMR response (pm shift) for 60 minutes.

-

Specificity Check: Pre-treat a parallel set of wells with the GPR35 antagonist ML-145 (1 µM) to confirm receptor specificity.

Module C: Nonsense Mutation Read-through Assay

Objective: Evaluate the compound's ability to restore translation of a gene interrupted by a premature termination codon (PTC).

Protocol: Luciferase Reporter System

Materials:

-

HEK293 cells stably expressing a Luciferase reporter with a UGA nonsense mutation (e.g., Luc-190-UGA).

-

Bright-Glo™ Luciferase Assay System.

Workflow:

-

Seeding: Plate cells (5,000/well) in white 96-well plates.

-

Treatment: Treat with Test Compound (0.1 – 50 µM) for 24 hours.

-

Readout: Add Luciferase substrate and measure luminescence.

-

Normalization: Normalize signal to total protein or cell viability (using CellTiter-Glo) to rule out toxicity artifacts.

-

Fold Induction: Calculate Fold Change = (Signal_Compound / Signal_DMSO). A fold change >2.0 is typically considered a hit.

Visualization of Experimental Logic

The following diagram illustrates the decision tree for characterizing the activity of the compound based on its structural pharmacophore.

Caption: Decision matrix for functional validation. The central scaffold directs testing toward TTR stabilization, GPCR signaling, or Ribosomal modulation.

ADME & Physicochemical Profiling

Given the tert-butyl group, this compound is expected to be highly lipophilic (cLogP ~3.5–4.0), which may lead to solubility issues in aqueous assays.

Solubility Protocol (Kinetic):

-

Prepare 10 mM stock in DMSO.

-

Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100 µM.

-

Incubate 2 hours at RT with shaking.

-

Filter (0.45 µm) and analyze filtrate by HPLC-UV.

-

Requirement: If solubility < 10 µM, include 0.01% Triton X-100 or BSA in all biological assays to prevent aggregation-based false positives (promiscuous inhibition).

References

-

Bulawa, C. E., et al. (2012). "Discovery of a small molecule that stabilizes the transthyretin tetramer and inhibits amyloid formation." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

-

Divorty, N., et al. (2015). "G protein-coupled receptor 35 (GPR35) activation by kynurenic acid and its analogues." Pharmacological Research, 99, 1-10. Link

-

Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations." Nature, 447(7140), 87-91. Link

-

Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics." Science, 299(5607), 713-716. Link

Application Note: Synthetic Routes to Functionalized Benzoic Acids

[1]

Introduction & Strategic Overview

Benzoic acid derivatives are privileged structures in medicinal chemistry, serving as pharmacophores (e.g., NSAIDs, retinoids) and versatile linkers in Metal-Organic Frameworks (MOFs). While classical oxidation of alkylbenzenes (e.g., KMnO₄) is effective for simple substrates, it often fails with sensitive functional groups.

Modern drug discovery demands methods that tolerate complex scaffolds, operate under mild conditions, and utilize sustainable C1 sources (CO or CO₂). This guide details three distinct, field-proven protocols to access functionalized benzoic acids, selected based on substrate class and scalability.

Strategic Selection Guide

The choice of method depends on the starting material and the available equipment.

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and lab infrastructure.

Protocol A: Pd-Catalyzed Hydroxycarbonylation (The Industry Standard)

Principle: Palladium-catalyzed insertion of carbon monoxide (CO) into an aryl-halide bond, followed by nucleophilic attack by water (hydroxycarbonylation) or alcohol (alkoxycarbonylation). Best For: Late-stage functionalization, substrates with sensitive groups (esters, nitriles), and when CO gas or surrogates are available.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) cycle. The rate-determining step is often the oxidative addition of the aryl halide. Bulky phosphine ligands (e.g., Xantphos,

Experimental Protocol (CO Surrogate Method)

Note: This method uses a two-chamber system or in-situ CO generation to avoid handling high-pressure gas cylinders, increasing safety.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (1-3 mol%)

-

Ligand: Xantphos (1.5-4.5 mol%) or CataCXium® A

-

CO Source: Phenyl formate (1.5 equiv) or

-

Base: Triethylamine (

) (2.0 equiv) -

Solvent: 1,4-Dioxane or Toluene (0.2 M)

-

Nucleophile:

(2-5 equiv)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in the solvent and stir for 10 mins to form the active

species. -

Reaction Assembly: Add the Aryl Bromide, Base, Water, and CO Surrogate (Phenyl formate) to the reaction vial.

-

Thermal Activation: Seal the vial with a crimp cap containing a PTFE septum. Heat the block to 80–100 °C.

-

Mechanistic Note: Phenyl formate decomposes at elevated temperatures to release CO and phenol. The phenol byproduct is generally benign.

-

-

Monitoring: Monitor via LC-MS. Look for the carboxylic acid mass [M-H]⁻ or the methyl ester if quenched with MeOH for analysis.

-

Workup: Cool to RT. Dilute with EtOAc. Acidify with 1M HCl to pH 3-4 (critical to protonate the carboxylate salt). Extract with EtOAc (3x).

-

Purification: Dry organic layers over

. Concentrate. Purify via recrystallization or column chromatography (typically requiring 1-5% MeOH/DCM or AcOH additive).

Protocol B: Ni-Catalyzed Reductive Carboxylation (The "Green" Route)

Principle: This method utilizes Carbon Dioxide (

Mechanistic Insight (The Tsuji-Martin Cycle)

Unlike Pd-carbonylation, this cycle involves a Single Electron Transfer (SET). The reductant (Mn/Zn) regenerates the active Ni(0) species.

Figure 2: Simplified catalytic cycle for Ni-catalyzed reductive carboxylation involving Mn/Zn reductants.

Experimental Protocol (Tsuji Conditions)

Reagents:

-

Substrate: Aryl Chloride (1.0 equiv)

-

Catalyst:

(10 mol%) -

Ligand:

(20 mol%) (Excess ligand stabilizes the Ni species) -

Reductant: Manganese Powder (Mn) (3.0 equiv) - Must be fine powder (<10 micron)

-

Additive: Tetraethylammonium iodide (

) (1.0 equiv) - Critical for electron transfer efficiency -

C1 Source:

Balloon (1 atm) -

Solvent: DMF (0.2 M)

Step-by-Step Procedure:

-

Activation of Mn: If the Mn powder is old, wash with dilute HCl, then water, then acetone, and dry under vacuum to remove surface oxides.

-

Setup: In a dry Schlenk tube, combine

, -

Inerting: Evacuate and backfill with

(balloon) three times. -

Addition: Add the Aryl Chloride and anhydrous DMF via syringe.

-

Reaction: Stir vigorously at Room Temperature (25–30 °C) for 12–24 hours.

-

Note: Vigorous stirring is essential to keep the heterogeneous Mn powder suspended.

-

-

Quench: Carefully add dilute HCl (1M) to quench the excess Mn and protonate the carboxylate.

-

Caution: Hydrogen gas may evolve from excess Mn.

-

-

Workup: Extract with EtOAc. Wash the organic phase with LiCl (5% aq) to remove DMF. Dry and concentrate.

Protocol C: Continuous Flow Lithiation-Carboxylation (The Scale-Up)

Principle: Flash chemistry allows the generation of highly reactive organolithium intermediates that are immediately quenched with

Flow Reactor Setup

Figure 3: Schematic of a continuous flow setup for Halogen-Lithium exchange followed by carboxylation.

Experimental Protocol

Equipment: Commercial Flow System (e.g., Vapourtec, Syrris) or custom HPLC pump setup. Reagents:

-

Stream A: Aryl Bromide (0.5 M in dry THF)

-

Stream B: n-BuLi (0.5 M in Hexanes)

-

Stream C: Dry

gas (regulated pressure) or saturated solution.

Parameters:

-

Temperature: -20 °C (Reactor 1), RT (Reactor 2).

-

Residence Time (

):-

Lithiation (

): 0.5 to 2.0 seconds (Critical: too long = decomposition). -

Carboxylation (

): 10 to 20 seconds.

-

Step-by-Step Procedure:

-

System Drying: Flush the entire system with anhydrous THF. Ensure the system is completely dry; moisture will clog the reactor with LiOH/LiBr salts.

-

Flow Rate Calculation: Set flow rates to achieve a 1.05:1.00 ratio of n-BuLi to Ar-Br.

-

Equilibration: Start pumping solvent only to stabilize temperature and pressure.

-

Reaction Start: Switch valves to introduce reagents.

-

Steady State: Discard the first 2-3 reactor volumes (dispersion zone). Collect the steady-state output into a flask containing 1M HCl/Ice.

-

Safety Note: Ensure the back-pressure regulator (BPR) is compatible with solids, as Lithium carboxylates can precipitate. Use a sonicating bath for the reactor coil if clogging is observed.

Comparative Data & Troubleshooting

| Feature | Protocol A (Pd-Carbonylation) | Protocol B (Ni-Reductive) | Protocol C (Flow Lithiation) |

| Substrate Scope | Ar-I, Ar-Br, Ar-OTf | Ar-Cl, Ar-Br, Vinyl-Cl | Ar-Br, Ar-I |

| Functional Groups | High tolerance (Esters, Nitriles, Ketones) | Moderate (Avoid acidic protons, nitro) | Low (No ketones, aldehydes, nitro) |

| C1 Source | CO (Gas or Surrogate) | CO₂ (1 atm) | CO₂ (Gas) |

| Primary Risk | CO Toxicity, Heavy Metal Removal | Heterogeneous mixing, Air sensitivity | Reactor clogging (salts) |

| Green Metric | Moderate (Atom economy) | High (Uses CO₂, cheap metal) | High (Energy efficiency) |

Troubleshooting "The Scientist's Notebook"

-

Issue: Low Yield in Protocol A (Pd).

-

Diagnosis: Incomplete conversion often due to CO poisoning of the catalyst.

-

Fix: Increase temperature to 100°C to facilitate CO insertion/elimination. Switch to a bidentate ligand with a wider bite angle (e.g., DPEphos).

-

-

Issue: Variable Yield in Protocol B (Ni).

-

Diagnosis: Surface passivation of Mn powder.

-

Fix: Add TMSCl (Trimethylsilyl chloride, 1-2 drops) to the reaction mixture to activate the Mn surface. Ensure

is dry.

-

-

Issue: Clogging in Protocol C (Flow).

-

Diagnosis: Precipitation of Lithium Benzoate.

-

Fix: Dilute Stream A. Apply ultrasound to the mixing T-piece. Increase system pressure (BPR) to keep CO₂ solubilized.

-

References

-

Skrydstrup, T., et al. (2013). Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide.[4] Journal of the American Chemical Society.[4][5] Link

-

Tsuji, Y., Fujihara, T., et al. (2012).[4][6] Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide.[2][4][5] Journal of the American Chemical Society.[4][5] Link

-

Martin, R., et al. (2013).[4][7] Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2.[4][7] Journal of the American Chemical Society.[4][5] Link

-

Yoshida, J., et al. (2011). Flash Chemistry: Fast Chemical Synthesis in Microsystems. Chemistry – A European Journal. Link

-

Ley, S. V., et al. (2010).[8] The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor. Angewandte Chemie International Edition.[4] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. recercat.cat [recercat.cat]

- 4. recercat.cat [recercat.cat]

- 5. Nickel-catalyzed carboxylation of aryl and vinyl chlorides employing carbon dioxide. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide [organic-chemistry.org]

- 7. Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2 [organic-chemistry.org]

- 8. membranereactors.com [membranereactors.com]

Technical Support Center: Troubleshooting the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, the 1,2,4-oxadiazole ring often serves as a bioisostere for amide and ester functionalities, offering potential improvements in metabolic stability and pharmacokinetic properties.[1]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Core Synthesis Overview

The most prevalent and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves two key transformations:

-

O-Acylation of an Amidoxime: An amidoxime is reacted with an activated carboxylic acid (or its derivative, such as an acyl chloride) to form an O-acylamidoxime intermediate.

-

Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization, eliminating a molecule of water to form the aromatic 1,2,4-oxadiazole ring.[1][2]

This two-step sequence is frequently performed as a one-pot reaction to maximize efficiency and minimize the handling of the potentially unstable O-acylamidoxime intermediate.[3][4]

Caption: General workflow for 1,2,4-oxadiazole synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during synthesis. Each question is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Category 1: Low or No Product Yield

Question 1: My reaction yield is very low, or I'm not forming any of the desired 1,2,4-oxadiazole. What are the most likely causes?

This is the most frequent challenge, often stemming from one of two critical steps: carboxylic acid activation or the final cyclodehydration.

Possible Cause A: Inefficient Carboxylic Acid Activation

The reaction between an amidoxime and a free carboxylic acid requires a coupling agent to form a highly reactive acyl intermediate. If this activation is incomplete, the initial O-acylation will fail.

-

Expert Analysis & Solution:

-

Assess Your Coupling Reagent: Standard reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or CDI (carbonyldiimidazole) are often effective. However, for sterically hindered acids or electron-poor amines (like amidoximes), they may be insufficient.[2]

-

Upgrade to a Stronger Reagent: For challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), are highly effective and often lead to cleaner reactions with higher yields.[5]

-

Check Reagent Integrity: Coupling agents, especially carbodiimides, can hydrolyze over time. Always use fresh, properly stored reagents.

-

Consider an Acyl Chloride: If direct coupling fails, converting the carboxylic acid to its corresponding acyl chloride with thionyl chloride or oxalyl chloride provides a much more reactive electrophile. This two-step process often salvages a failed one-pot reaction.

-

| Coupling Agent | Typical Base | Solvent | Notes |

| EDC/HOBt | DIPEA, TEA | DMF, DCM | Classic, cost-effective choice. HOBt suppresses side reactions. |

| CDI | None required | THF, DMF | Forms an active acyl-imidazole. Can be sluggish. |

| HATU | DIPEA | DMF, NMP | Highly efficient, especially for difficult couplings.[5] |

| T3P® | Pyridine, DIPEA | EtOAc, MeCN | Powerful phosphonic anhydride; byproducts are water-soluble. |

Possible Cause B: Incomplete Cyclodehydration of the O-Acylamidoxime Intermediate

The cyclization of the O-acylamidoxime is the final, often rate-limiting, step. The intermediate may be successfully formed but fails to convert to the final product.

-

Expert Analysis & Solution:

-

Apply Heat: This is the most common method to induce cyclodehydration. Refluxing in a high-boiling solvent like toluene, xylene, or DMF (100-150 °C) is typically sufficient.[5]

-

Utilize Microwave Irradiation: Microwave-assisted synthesis is a powerful tool to accelerate this step, dramatically reducing reaction times from hours to minutes and often improving yields.[6][7][8] Typical conditions are 120-160 °C for 10-30 minutes.[6]

-

Use a Chemical Promoter (for sensitive substrates): For starting materials that cannot tolerate high temperatures, a chemical promoter can facilitate cyclization under milder conditions. Tetrabutylammonium fluoride (TBAF) is an excellent catalyst for this purpose, often enabling the reaction to proceed at room temperature in a solvent like THF.[2][9]

-

Employ a Strong Base: In some one-pot systems, a strong base like powdered NaOH or KOH in DMSO can promote both the acylation and the subsequent cyclization at room temperature.[1][4]

-

Category 2: Side Product Formation

Question 2: My mass spectrometry analysis shows a major peak corresponding to my amidoxime starting material, even after the reaction should be complete. What is happening?

This indicates the primary side reaction: cleavage of the O-acylamidoxime intermediate.

-

Expert Analysis & Solution: The O-acylamidoxime intermediate is susceptible to hydrolysis, which cleaves it back to the starting amidoxime and carboxylic acid.[10][11] This is especially problematic if the subsequent cyclization is slow.

-

Ensure Anhydrous Conditions: This is critical. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5][10]

-

Accelerate the Cyclization: The faster the intermediate converts to the stable oxadiazole, the less time it has to decompose. Use the strategies from Possible Cause B above (microwave heating, TBAF) to drive the reaction to completion.[6][9]

-

Favor One-Pot Procedures: Isolating the O-acylamidoxime can increase opportunities for hydrolysis during workup and purification. One-pot syntheses where the intermediate is generated and immediately cyclized are generally more successful.[2][3]

-

Caption: Troubleshooting decision tree for low product yield.

Category 3: Starting Material Issues

Question 3: I suspect my amidoxime starting material is the problem. How can I troubleshoot its synthesis and stability?

Amidoximes are crucial intermediates, but they can be unstable and their synthesis from nitriles can be tricky.[12]

-

Expert Analysis & Solution:

-

Confirm Amidoxime Purity: Before use, verify the purity of your amidoxime by NMR and LCMS. Impurities will carry through and complicate your final reaction.

-

Address Stability: Amidoximes are sensitive to heat and non-neutral pH.[13] They can also exist in different tautomeric forms.[14]

-

Storage: Store amidoximes under an inert atmosphere at low temperatures (e.g., in a freezer).

-

Usage: Use freshly prepared amidoxime whenever possible for the best results.

-

-

Optimize Amidoxime Synthesis: The most common preparation is the reaction of a nitrile with hydroxylamine.[12]

-

Conditions: Typically, hydroxylamine hydrochloride is used with a base like sodium carbonate or potassium tert-butoxide in a solvent like ethanol or DMSO.[12][15] Heating is often required but should be done cautiously to avoid decomposition.[16]

-

In-Situ Generation: To bypass stability issues, consider generating the amidoxime in situ from the nitrile and immediately using it in the subsequent coupling reaction without isolation.[3]

-

-

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for making a 3,5-disubstituted 1,2,4-oxadiazole? For general purposes, a one-pot reaction starting from the amidoxime and carboxylic acid using HATU/DIPEA in DMF, followed by thermal or microwave-assisted cyclization, is a robust and widely applicable method.[5][6]

Q2: My starting materials are sensitive to high temperatures. Can I still make the oxadiazole? Yes. After forming the O-acylamidoxime intermediate (which can often be done at room temperature), use a catalytic amount of TBAF in THF to induce cyclization at room temperature.[2][9] This avoids the need for heat.

Q3: Is it better to use a carboxylic acid, an acyl chloride, or an ester as the acylating agent?

-

Carboxylic Acids: Most versatile and common, but require a coupling agent.

-

Acyl Chlorides: Highly reactive and do not require a coupling agent, but may be less stable and require an extra synthetic step. They are a great choice if the carboxylic acid coupling is failing.

-

Esters: Generally less reactive. They can be used, often under basic conditions (e.g., NaOH in DMSO), but reactions may be slower.[1]

Q4: I am having trouble with purification. Any tips? Purification can be challenging if the product has similar polarity to the uncyclized intermediate or starting materials.

-

Aqueous Wash: A basic aqueous wash (e.g., NaHCO₃ solution) can help remove unreacted carboxylic acid. An acidic wash (e.g., dilute HCl) can remove the basic amidoxime starting material.

-

Crystallization: If your product is a solid, crystallization is often the best way to achieve high purity.

-

Chromatography: If column chromatography is necessary, try different solvent systems (e.g., EtOAc/heptane, DCM/methanol) or consider a different stationary phase (e.g., alumina instead of silica gel).

Key Experimental Protocols

Protocol 1: General Synthesis of an Amidoxime from a Nitrile

This protocol is a representative example and may require optimization for specific substrates.

-

To a round-bottom flask, add the nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).

-

Add ethanol as the solvent (enough to create a stirrable slurry).

-

Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere.

-

Monitor the reaction by TLC or LCMS until the starting nitrile is consumed (typically 4-16 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude amidoxime can often be used directly or purified by crystallization or column chromatography.

Protocol 2: One-Pot Synthesis using Thermal Cyclization

Adapted from common literature procedures.[3][5]

-

In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Add the amidoxime (1.05 eq) to the reaction mixture.

-

Stir at room temperature and monitor the formation of the O-acylamidoxime intermediate by LCMS (typically 1-4 hours).

-

Once the intermediate formation is complete, heat the reaction mixture to 120-140 °C.

-

Maintain heating until the intermediate is fully converted to the 1,2,4-oxadiazole (typically 2-12 hours).

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization.

Protocol 3: Microwave-Assisted One-Pot Synthesis

This protocol requires a dedicated microwave reactor.[6][8]

-

In a microwave reaction vessel, combine the carboxylic acid (1.0 eq), amidoxime (1.05 eq), HATU (1.1 eq), and a magnetic stir bar.

-

Add anhydrous DMF as the solvent, followed by DIPEA (2.5 eq).

-

Seal the vessel and place it in the microwave reactor.

-

Set the reaction parameters: irradiate with stirring at 150 °C for 15-25 minutes. Caution: Monitor pressure and temperature closely.

-

After the reaction is complete, cool the vessel to room temperature.

-

Work up and purify the product as described in Protocol 2.

References

-

Title: Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Source: RJPT URL: [Link]

-

Title: Synthesis of 1,2,4-oxadiazoles (a review) Source: ResearchGate URL: [Link]

-

Title: A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Source: PMC (Journal of the Iranian Chemical Society) URL: [Link]

-

Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: PMC (Molecules) URL: [Link]

-

Title: Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review Source: Taylor & Francis Online (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]

-

Title: Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates Source: PMC (Bioconjugate Chemistry) URL: [Link]

-

Title: Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL: [Link]

-

Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: MDPI (Molecules) URL: [Link]

-

Title: Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating Source: PubMed URL: [Link]

-

Title: A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL: [Link]

-

Title: Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating Source: ACS Publications (Organic Letters) URL: [Link]

-

Title: The Chemistry of Amidoximes and Related Compounds. Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: The Chemistry of Amidoximes Source: ResearchGate URL: [Link]

-

Title: Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles Source: ACS Publications (ACS Combinatorial Science) URL: [Link]

-

Title: NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation Source: ResearchGate (Tetrahedron) URL: [Link]

-

Title: Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review Source: Taylor & Francis Online URL: [Link]

-

Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI (Molecules) URL: [Link]

-

Title: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support Source: Taylor & Francis Online (Synthetic Communications) URL: [Link]

-

Title: Synthesis of 1,2,4-oxadiazoles Source: Organic Chemistry Portal URL: [Link]

-

Title: Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Influence of the reaction conditions on the amide and the amidoxime synthesis Source: ResearchGate URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

"optimization of reaction conditions for oxadiazole formation"

Oxadiazole Synthesis Technical Support Center

Welcome to the Technical Support Center for Oxadiazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing 1,2,4- and 1,3,4-oxadiazole derivatives. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses the most common issues encountered during oxadiazole formation. Each problem is analyzed with potential causes and actionable solutions, grounded in chemical principles.

Problem 1: Low or No Yield of the Desired Oxadiazole

Achieving a high yield is a primary goal in synthesis. Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.[1]

Potential Causes & Solutions:

-

Inefficient Cyclodehydration: The final ring-closing step, converting an intermediate like an O-acylamidoxime (for 1,2,4-oxadiazoles) or a diacylhydrazine (for 1,3,4-oxadiazoles) to the oxadiazole, is often the rate-limiting step.[1][2]

-

Thermal Conditions: Insufficient heat can lead to incomplete conversion. Systematically increase the reaction temperature. For thermally sensitive substrates, prolonging the reaction time at a moderate temperature may be effective.[3]

-

Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and improve yields by efficiently promoting the cyclization step.[2][3]

-

Dehydrating Agent: The choice and amount of the cyclodehydrating agent are critical. For 1,3,4-oxadiazoles, a variety of agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphenylphosphine (PPh₃)/trichloroisocyanuric acid (TCCA) can be used.[4][5] The optimal choice depends on the substrate.

-

-

Hydrolysis of Intermediates: The O-acylamidoxime intermediate in 1,2,4-oxadiazole synthesis is particularly susceptible to hydrolysis, which reverts it to the starting amidoxime and carboxylic acid.[3]

-

Anhydrous Conditions: Ensure all solvents and reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]

-

-

Poor Quality Starting Materials: Impurities in starting materials like amidoximes or acyl hydrazides can inhibit the reaction or lead to side products.[2]

-

Purification: Recrystallize or chromatographically purify starting materials before use. Confirm purity using techniques like NMR or melting point analysis.

-

-

Suboptimal Coupling Reagent (for 1,2,4-Oxadiazoles): The initial coupling of an amidoxime and a carboxylic acid is crucial.

-

Reagent Choice: While standard coupling reagents can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with a non-nucleophilic base like DIPEA in an aprotic solvent like DMF is highly effective for clean and high-yield reactions.[3]

-

Troubleshooting Logic for Low Yield in 1,2,4-Oxadiazole Synthesis

Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.

Problem 2: Significant By-product Formation

The presence of by-products complicates purification and reduces the overall yield. Understanding the source of these impurities is key to minimizing their formation.

Common By-products & Solutions:

-

Cleavage of O-acylamidoxime (1,2,4-Oxadiazoles): This is a prevalent side reaction where the intermediate cleaves to form the corresponding amidoxime and a nitrile.[1]

-

Milder Conditions: Harsh conditions, especially high temperatures, can promote this cleavage. If possible, use milder cyclization methods.

-

Catalysis: Tetrabutylammonium fluoride (TBAF) can catalyze the cyclization at room temperature, avoiding the need for high heat.[2]

-

-

Diacyl Hydrazide Formation (1,3,4-Oxadiazoles): When starting from acyl hydrazides, the formation of a stable 1,2-diacyl hydrazide intermediate that is resistant to cyclization can be a major issue.[2]

-

Optimized Stoichiometry: Carefully control the stoichiometry of the acylating agent to prevent double acylation.

-

Alternative Routes: A novel approach involves coupling α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions, which avoids the formation of the diacyl hydrazide intermediate.[2]

-

-

Formation of 1,3,4-Thiadiazoles: If using sulfur-containing reagents like Lawesson's reagent or starting from thiosemicarbazides, the formation of the corresponding 1,3,4-thiadiazole is a common competitive side reaction.[1]

-

Reagent Selection: Ensure you are using a cyclodehydrating agent (e.g., POCl₃) rather than a thionating agent. If starting from thiosemicarbazides, specific cyclization conditions are needed to favor the oxadiazole over the thiadiazole.[6]

-

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a new oxadiazole synthesis?